Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a dimethylaminoethyl naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts alkylation could introduce the dimethylaminoethyl group.
Formation of the Benzoate Ester: The benzoic acid derivative could be esterified using methanol and an acid catalyst.
Coupling Reaction: The final step would involve coupling the naphthalene derivative with the benzoate ester using a suitable coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving naphthalene derivatives.
Medicine: Investigated for potential pharmacological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The naphthalene moiety could intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-(dimethylamino)-2-phenylethyl)carbamoyl)benzoate: Similar structure but with a phenyl group instead of a naphthalene.
Ethyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate is unique due to the presence of both a naphthalene moiety and a benzoate ester, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-(dimethylamino)-2-naphthalen-1-ylethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-25(2)21(20-10-6-8-16-7-4-5-9-19(16)20)15-24-22(26)17-11-13-18(14-12-17)23(27)28-3/h4-14,21H,15H2,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUTYZWRBIKNTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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